molecular formula C26H24N4O3 B7683976 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B7683976
M. Wt: 440.5 g/mol
InChI Key: ZUFWAKNZIQZSDY-UHFFFAOYSA-N
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Description

2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone' involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 4-phenylpiperazine to form the intermediate 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one, which is then reacted with ethyl chloroacetate to form the final product.

Starting Materials
3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, 4-phenylpiperazine, ethyl chloroacetate

Reaction
Step 1: React 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride., Step 2: React 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride with 4-phenylpiperazine in the presence of triethylamine to form 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one., Step 3: React 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one with ethyl chloroacetate in the presence of potassium carbonate to form the final product, 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone.

properties

IUPAC Name

2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c31-24(30-16-14-29(15-17-30)22-11-5-2-6-12-22)19-32-23-13-7-10-21(18-23)26-27-25(28-33-26)20-8-3-1-4-9-20/h1-13,18H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFWAKNZIQZSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC(=C3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one

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